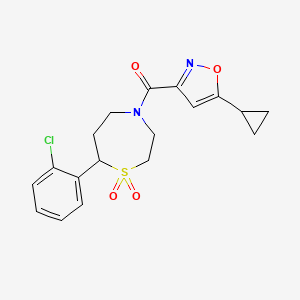

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c19-14-4-2-1-3-13(14)17-7-8-21(9-10-26(17,23)24)18(22)15-11-16(25-20-15)12-5-6-12/h1-4,11-12,17H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIMVHGNBBIWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone typically involves multi-step organic synthesis techniques. A common approach includes:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl-substituted amine and a suitable sulfonyl chloride, the thiazepane ring can be formed via nucleophilic substitution and subsequent cyclization.

Introduction of the Isoxazole Moiety: The isoxazole ring can be synthesized separately through a (3+2) cycloaddition reaction involving a nitrile oxide and a cyclopropyl-substituted alkene.

Coupling of the Two Fragments: The final step involves coupling the thiazepane and isoxazole fragments through a carbonylation reaction, typically using a palladium catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent choice), and employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone is investigated for its potential pharmacological properties. The presence of the isoxazole ring, in particular, is known to impart various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its structural complexity and potential biological activity make it a candidate for further development and optimization.

Mechanism of Action

The exact mechanism of action of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone depends on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes like cyclooxygenases (COX) involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s 1,4-thiazepane sulfone core is distinct from triazoles , benzodiazepines , and thiazolidinones , which are more common in medicinal chemistry. The sulfone group differentiates it from sulfur-containing analogs (e.g., thioethers in ) and may reduce oxidative degradation . The 5-cyclopropylisoxazole group contrasts with the 4-chlorophenylmethyl substituent in metconazole , suggesting divergent steric and electronic profiles.

The use of 1,4-dioxane/triethylamine in and DMF/acetic acid in highlights solvents commonly employed for heterocyclic systems.

Functional Group Impact :

- The 2-chlorophenyl group, shared with Methylclonazepam , may enhance binding to aromatic-rich biological targets (e.g., GABA receptors).

- The cyclopropyl group on the isoxazole could confer rigidity and modulate lipophilicity compared to methoxy or nitro substituents in other compounds .

Analytical Techniques :

- Structural elucidation of such compounds likely employs X-ray crystallography (via SHELX or WinGX ) and electronic analysis (Multiwfn ). For example, topology analysis of electron density could clarify sulfone interactions .

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone represents a novel entry in the field of medicinal chemistry, particularly due to its unique structural features that suggest diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 397.86 g/mol. The structure includes a thiazepane ring, which is known for its role in various pharmacological activities, and a chlorophenyl group that may enhance its biological efficacy.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

- Antimicrobial Activity : Thiazepane derivatives have been noted for their antimicrobial properties. Studies suggest that modifications in the structure can enhance activity against various bacterial strains.

- Anticancer Potential : Preliminary data indicate that this compound may influence cancer cell proliferation. The mechanism is hypothesized to involve apoptosis induction in tumor cells.

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The thiazepane moiety may facilitate binding to these targets, altering their activity and leading to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University tested the anticancer effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent. The study utilized flow cytometry to assess apoptosis and confirmed that treated cells exhibited characteristic markers of programmed cell death.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of This compound with target proteins involved in cancer pathways. These studies suggest that the compound may effectively inhibit certain kinases implicated in tumor growth.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of Thiazepane Ring : Utilizing appropriate precursors under controlled conditions.

- Introduction of Functional Groups : Employing electrophilic substitution methods to attach the chlorophenyl and isoxazole moieties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-cyclopropylisoxazol-3-yl)methanone, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the thiazepane ring via cyclization of a precursor (e.g., chloro-substituted thiols or amines) under controlled pH and temperature (60–80°C) .

- Step 2 : Introduction of the 2-chlorophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts and inert atmospheres .

- Step 3 : Coupling the thiazepane moiety to the 5-cyclopropylisoxazole fragment using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

- Key Variables : Solvent polarity (DMF vs. THF), reaction time (12–24 hours), and temperature (room temp vs. reflux) significantly impact purity (>95%) and yield (40–65%) .

Q. How can structural elucidation challenges (e.g., stereochemistry, sulfone conformation) be addressed for this compound?

- Analytical Techniques :

- NMR : - and -NMR to resolve the thiazepane ring’s chair vs. boat conformation and sulfone group orientation .

- X-ray Crystallography : Critical for confirming the spatial arrangement of the cyclopropylisoxazole and chlorophenyl groups .

- IR Spectroscopy : Identification of sulfone (S=O) stretching vibrations at 1150–1300 cm .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC values across assays)?

- Experimental Design :

- Assay Replication : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target engagement .

- Control Optimization : Include reference inhibitors (e.g., kinase inhibitors for enzyme assays) to validate assay conditions .

- Data Normalization : Account for solvent effects (DMSO tolerance <0.1%) and batch-to-batch compound variability via HPLC purity checks .

- Case Study : Discrepancies in IC values (e.g., 0.5 μM vs. 2.1 μM) may arise from differences in ATP concentrations in kinase assays. Adjust ATP levels to physiological ranges (1–5 mM) .

Q. How can computational modeling guide SAR studies for derivatives of this compound?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases, GPCRs), focusing on the sulfone group’s electrostatic interactions .

- QSAR Models : Develop regression models correlating substituent electronegativity (e.g., cyclopropyl vs. methyl groups) with logP and bioavailability .

- Validation : Compare computational predictions with in vitro ADMET data (e.g., hepatic microsomal stability assays) .

Contradiction Analysis Framework

For conflicting pharmacological

Hypothesis Testing : Determine if assay interference (e.g., compound fluorescence in high-throughput screens) skews results .

Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) to identify non-linear effects .

Meta-Analysis : Compare data across published analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.